Ligand Efficiency Gain from 3‑Benzyloxy Substitution in c‑MET Kinase Binding
In the development of crizotinib, replacement of the 2,6‑dichlorophenyl substituent in lead compound 3 (PHA‑665752) with a 3‑benzyloxy group yielded a 0.08 kcal mol⁻¹ ha⁻¹ improvement in ligand efficiency (LE), from 0.41 to 0.49 kcal mol⁻¹ ha⁻¹, as measured by isothermal titration calorimetry (ITC) and c‑MET kinase inhibition assays [1]. The target compound preserves this 3‑benzyloxy‑2‑aminopyridine pharmacophore, ensuring the LE benefit is fully transferable to analogs built on this core.
| Evidence Dimension | Ligand efficiency (LE, kcal mol⁻¹ ha⁻¹) |
|---|---|
| Target Compound Data | 0.49 (crizotinib, representative of benzyloxy series) |
| Comparator Or Baseline | 0.41 (PHA‑665752, 2,6‑dichlorophenyl series) |
| Quantified Difference | +0.08 kcal mol⁻¹ ha⁻¹ (19% improvement) |
| Conditions | c‑MET kinase domain; ITC and biochemical inhibition (IC₅₀) assays |
Why This Matters
A 19% higher LE translates into more efficient binding per atom, reducing molecular weight and lipophilicity of final drug candidates, which directly improves pharmacokinetic profiles and lowers attrition risk in lead optimization.
- [1] Cui, J. J.; Tran-Dubé, M.; Shen, H.; Nambu, M.; Kung, P.-P.; Pairish, M.; Jia, L.; Meng, J.; Funk, L.; Botrous, I.; et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54 (18), 6342–6363. View Source
